molecular formula C25H42O6 B13943718 (3aR,4R,5R,6aS)-5-[(Oxan-2-yl)oxy]-4-{(1E,3S)-3-[(oxan-2-yl)oxy]oct-1-en-1-yl}hexahydro-2H-cyclopenta[b]furan-2-ol CAS No. 344587-71-9

(3aR,4R,5R,6aS)-5-[(Oxan-2-yl)oxy]-4-{(1E,3S)-3-[(oxan-2-yl)oxy]oct-1-en-1-yl}hexahydro-2H-cyclopenta[b]furan-2-ol

Cat. No.: B13943718
CAS No.: 344587-71-9
M. Wt: 438.6 g/mol
InChI Key: OXOPRDREPFPSSD-DUFIUQJSSA-N
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Description

The compound (3aR,4R,5R,6aS)-5-[(Oxan-2-yl)oxy]-4-{(1E,3S)-3-[(oxan-2-yl)oxy]oct-1-en-1-yl}hexahydro-2H-cyclopenta[b]furan-2-ol is a complex organic molecule with a unique structure It features a hexahydro-2H-cyclopenta[b]furan core with multiple oxan-2-yl-oxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4R,5R,6aS)-5-[(Oxan-2-yl)oxy]-4-{(1E,3S)-3-[(oxan-2-yl)oxy]oct-1-en-1-yl}hexahydro-2H-cyclopenta[b]furan-2-ol typically involves multiple steps, including the formation of the cyclopenta[b]furan core and the subsequent addition of oxan-2-yl-oxy groups. Common synthetic routes may involve:

    Cyclization reactions: to form the cyclopenta[b]furan core.

    Oxidative dehydrogenation: to introduce double bonds.

    Nucleophilic substitution: to attach oxan-2-yl-oxy groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include:

    Catalytic processes: to enhance reaction efficiency.

    Continuous flow reactors: for better control over reaction conditions.

    Purification techniques: such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3aR,4R,5R,6aS)-5-[(Oxan-2-yl)oxy]-4-{(1E,3S)-3-[(oxan-2-yl)oxy]oct-1-en-1-yl}hexahydro-2H-cyclopenta[b]furan-2-ol: can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Hydrogenation of double bonds.

    Substitution: Replacement of oxan-2-yl-oxy groups with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of new functionalized derivatives.

Scientific Research Applications

(3aR,4R,5R,6aS)-5-[(Oxan-2-yl)oxy]-4-{(1E,3S)-3-[(oxan-2-yl)oxy]oct-1-en-1-yl}hexahydro-2H-cyclopenta[b]furan-2-ol: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of (3aR,4R,5R,6aS)-5-[(Oxan-2-yl)oxy]-4-{(1E,3S)-3-[(oxan-2-yl)oxy]oct-1-en-1-yl}hexahydro-2H-cyclopenta[b]furan-2-ol involves its interaction with specific molecular targets and pathways. This compound may:

    Bind to enzymes: Inhibiting or activating their function.

    Interact with receptors: Modulating signal transduction pathways.

    Affect gene expression: Influencing cellular processes and responses.

Comparison with Similar Compounds

(3aR,4R,5R,6aS)-5-[(Oxan-2-yl)oxy]-4-{(1E,3S)-3-[(oxan-2-yl)oxy]oct-1-en-1-yl}hexahydro-2H-cyclopenta[b]furan-2-ol: can be compared with similar compounds such as:

    Methyl benzoate: A simpler ester with different functional groups.

    Vinyl benzoate: Another ester with a vinyl group.

    Ethyl benzoate: An ester with an ethyl group.

This compound .

Properties

CAS No.

344587-71-9

Molecular Formula

C25H42O6

Molecular Weight

438.6 g/mol

IUPAC Name

(3aR,4R,5R,6aS)-5-(oxan-2-yloxy)-4-[(E,3S)-3-(oxan-2-yloxy)oct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-ol

InChI

InChI=1S/C25H42O6/c1-2-3-4-9-18(29-24-10-5-7-14-27-24)12-13-19-20-16-23(26)30-22(20)17-21(19)31-25-11-6-8-15-28-25/h12-13,18-26H,2-11,14-17H2,1H3/b13-12+/t18-,19+,20+,21+,22-,23?,24?,25?/m0/s1

InChI Key

OXOPRDREPFPSSD-DUFIUQJSSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(O2)O)OC3CCCCO3)OC4CCCCO4

Canonical SMILES

CCCCCC(C=CC1C2CC(OC2CC1OC3CCCCO3)O)OC4CCCCO4

Origin of Product

United States

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